molecular formula C24H17Cl2FN4O2 B12006894 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12006894
M. Wt: 483.3 g/mol
InChI Key: KJOUBSNUWRCABU-XODNFHPESA-N
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Description

3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its potential applications in medicinal chemistry and material science. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole core is then functionalized with various substituents

    Condensation Reactions: The final step involves the condensation of the pyrazole derivative with (2-chloro-6-fluorophenyl)methylidene to form the carbohydrazide moiety. This step typically requires the use of a dehydrating agent such as acetic anhydride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them into amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable tool in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays, indicating potential as an antimicrobial or anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. The compound’s interactions with specific enzymes and receptors are being explored to develop new treatments for diseases such as cancer and bacterial infections.

Industry

Industrially, the compound’s stability and reactivity make it suitable for use in the development of new materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
  • 4-[(4-Chlorobenzyl)oxy]-N’-[(E)-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide

Uniqueness

Compared to these similar compounds, 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide stands out due to the presence of both chloro and fluoro substituents on the phenyl rings. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C24H17Cl2FN4O2

Molecular Weight

483.3 g/mol

IUPAC Name

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H17Cl2FN4O2/c25-17-8-4-15(5-9-17)14-33-18-10-6-16(7-11-18)22-12-23(30-29-22)24(32)31-28-13-19-20(26)2-1-3-21(19)27/h1-13H,14H2,(H,29,30)(H,31,32)/b28-13+

InChI Key

KJOUBSNUWRCABU-XODNFHPESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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